molecular formula C21H17N3O2S3 B11621517 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11621517
M. Wt: 439.6 g/mol
InChI Key: WHNBAOXMTYKNSA-VBKFSLOCSA-N
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Description

This compound belongs to the class of heterocyclic compounds and features an intriguing structure. Its systematic name is quite a mouthful, but let’s break it down:

    Molecular Formula: CHNOS

    CAS Number: 380874-90-8

Preparation Methods

Synthetic Routes:: Although detailed synthetic routes for this specific compound are scarce, we can infer that it involves the condensation of various precursors. The thiazolidine ring, pyrimidine ring, and phenylsulfanyl group likely play key roles.

Reaction Conditions::

    Precursor Condensation: The reaction likely involves the condensation of a thiazolidine derivative with a pyrimidine precursor.

    Catalysts and Solvents: Specific catalysts and solvents would depend on the synthetic route.

Industrial Production:: Unfortunately, information on large-scale industrial production methods remains limited due to the compound’s rarity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: It may undergo oxidation reactions, potentially yielding sulfoxides or sulfones.

    Reduction: Reduction could lead to the corresponding thiazolidine or pyrimidine derivatives.

    Substitution: Substitution reactions may occur at the phenylsulfanyl group.

Common Reagents::

    Oxidizing Agents: Examples include hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution Reagents: Alkyl halides or aryl halides.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It could serve as a building block for novel heterocyclic compounds.

    Biology: Investigate its interactions with biological macromolecules.

    Medicine: Explore its pharmacological properties (e.g., anticancer potential).

    Industry: Assess its use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to unravel its effects.

Properties

Molecular Formula

C21H17N3O2S3

Molecular Weight

439.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17N3O2S3/c1-3-23-20(26)16(29-21(23)27)12-15-18(28-14-9-5-4-6-10-14)22-17-13(2)8-7-11-24(17)19(15)25/h4-12H,3H2,1-2H3/b16-12-

InChI Key

WHNBAOXMTYKNSA-VBKFSLOCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

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